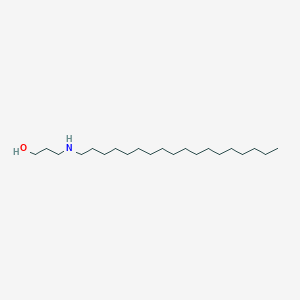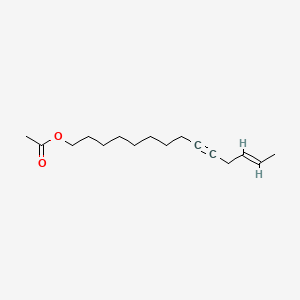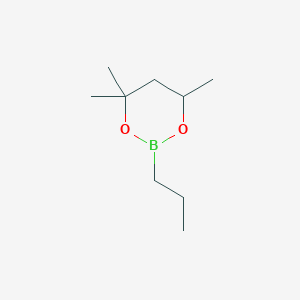![molecular formula C10H21ClO2S B14460631 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL CAS No. 67812-05-9](/img/structure/B14460631.png)
1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL is an organic compound that features a unique combination of functional groups, including a butylsulfanyl group, a propoxy group, and a chloropropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL typically involves the reaction of 3-chloropropan-1-ol with 3-(butylsulfanyl)propyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropan-1-ol attacks the electrophilic carbon of the butylsulfanylpropyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloropropanol moiety can be reduced to a propanol group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Propanol derivatives.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The chloropropanol moiety can undergo substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules.
Comparaison Avec Des Composés Similaires
- 3-(Butylsulfanyl)propanoic acid
- 3-(tert-Butylsulfanyl)propanoic acid
- 3-(Butylsulfonyl)propanol
Comparison: 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL is unique due to the presence of both a butylsulfanyl group and a chloropropanol moiety, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
67812-05-9 |
|---|---|
Formule moléculaire |
C10H21ClO2S |
Poids moléculaire |
240.79 g/mol |
Nom IUPAC |
1-(3-butylsulfanylpropoxy)-3-chloropropan-2-ol |
InChI |
InChI=1S/C10H21ClO2S/c1-2-3-6-14-7-4-5-13-9-10(12)8-11/h10,12H,2-9H2,1H3 |
Clé InChI |
ICFZTUYQJYPWHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCCCOCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


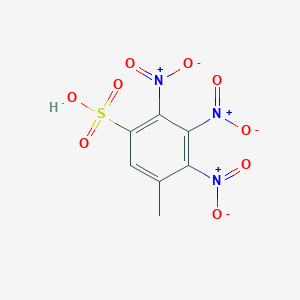


![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
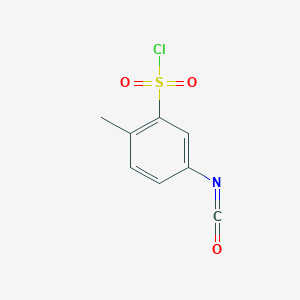
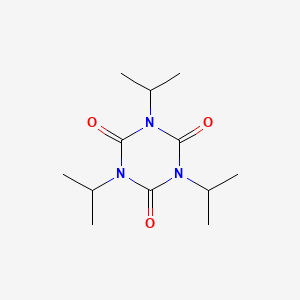

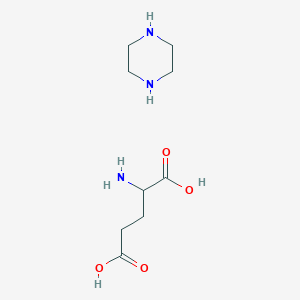
![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)
